molecular formula C8H15N3 B1355988 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1005679-02-6

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1355988
CAS No.: 1005679-02-6
M. Wt: 153.22 g/mol
InChI Key: LBPWIVHXGHWTHG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an ethyl group at position 1, a methyl group at position 3, and an ethanamine group at position 4 of the pyrazole ring. The molecular formula for this compound is C8H14N2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-diketone, followed by alkylation and amination reactions. For instance, the reaction of 1-ethyl-3-methyl-1H-pyrazole with ethylamine under controlled conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), leading to anti-inflammatory effects. It may also interact with other proteins and receptors, modulating various biological processes .

Comparison with Similar Compounds

  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
  • 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-4-11-5-8(6(2)9)7(3)10-11/h5-6H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPWIVHXGHWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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